molecular formula C7H6BrIO B2709807 4-Bromo-3-iodobenzyl alcohol CAS No. 1261776-05-9

4-Bromo-3-iodobenzyl alcohol

Cat. No.: B2709807
CAS No.: 1261776-05-9
M. Wt: 312.932
InChI Key: ZHSQRSVNSXTTJH-UHFFFAOYSA-N
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Description

Context and Significance within Polyhalogenated Benzyl (B1604629) Alcohol Chemistry

Polyhalogenated benzyl alcohols are a class of organic compounds characterized by a benzyl alcohol structure with two or more halogen atoms attached to the benzene (B151609) ring. These compounds are significant in synthetic organic chemistry due to the differential reactivity of the halogen substituents, which allows for selective functionalization. The electronic effects of the halogens play a crucial role in the reactivity of the benzyl alcohol moiety and the aromatic ring.

4-Bromo-3-iodobenzyl alcohol is a notable member of this class. The bromine atom at the para-position and the iodine atom at the meta-position create a unique electronic environment. Bromine is more electronegative than iodine, leading to a stronger inductive electron-withdrawing effect. vulcanchem.com Conversely, iodine is more polarizable, which can influence its reactivity in certain cross-coupling reactions. vulcanchem.com This distinct substitution pattern allows for chemoselective reactions, where one halogen can be selectively targeted over the other, providing a powerful tool for the construction of complex molecular architectures. The study of substituted benzyl alcohols and their oxidation is an active area of research, with investigations into how electronic and steric effects of substituents on the phenyl ring influence reaction rates and pathways. rsc.orgresearchgate.net

Historical Development of Research on this compound

While specific historical milestones for this compound are not extensively documented in readily available literature, its development is intrinsically linked to the broader advancement of synthetic methodologies for polyhalogenated aromatic compounds. The synthesis of such molecules often relies on sequential halogenation reactions, where the directing effects of the substituents are carefully controlled.

A plausible synthetic route to this compound could involve the bromination of a suitable precursor, followed by a directed iodination. vulcanchem.com For instance, starting from a para-substituted benzyl alcohol, iodination at the meta-position could be achieved using specific iodinating agents. vulcanchem.com The development of selective halogenation techniques has been a key enabler for accessing specific isomers like this compound. The reactivity of the benzylic alcohol group, such as its oxidation to the corresponding aldehyde or carboxylic acid, has also been a subject of study. vulcanchem.com

Contemporary Research Challenges and Future Directions

Current research involving this compound and related polyhalogenated compounds is focused on several key areas. A primary challenge lies in the development of highly selective and efficient catalytic systems for cross-coupling reactions. The ability to selectively activate the C-I bond over the C-Br bond (or vice versa) is of great interest for creating diverse molecular scaffolds. Palladium-catalyzed reactions are a common approach for such transformations.

Future research will likely focus on:

Novel Catalytic Systems: Designing new catalysts that offer enhanced selectivity and reactivity for the differential functionalization of the C-I and C-Br bonds.

Green Chemistry Approaches: Developing more environmentally benign synthetic methods for the preparation and transformation of this compound, potentially utilizing water as a solvent or employing biocatalysis.

Applications in Materials Science and Medicinal Chemistry: Exploring the use of this compound as a key intermediate in the synthesis of functional materials, such as polymers and liquid crystals, as well as biologically active molecules. The unique substitution pattern may impart desirable properties to the final products.

The continued exploration of the reactivity and applications of this compound will undoubtedly contribute to the advancement of organic synthesis and the creation of novel functional molecules.

Physicochemical Properties of this compound

PropertyValue
CAS Number 1261776-05-9 synquestlabs.comavantorsciences.com
Molecular Formula C₇H₆BrIO synquestlabs.comavantorsciences.com
Molecular Weight 312.93 g/mol synquestlabs.comavantorsciences.com
IUPAC Name (4-Bromo-3-iodophenyl)methanol bldpharm.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-bromo-3-iodophenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrIO/c8-6-2-1-5(4-10)3-7(6)9/h1-3,10H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHSQRSVNSXTTJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CO)I)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrIO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261776-05-9
Record name 4-Bromo-3-iodobenzyl alcohol
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Synthetic Methodologies for 4 Bromo 3 Iodobenzyl Alcohol

Established Synthetic Pathways

Conventional methods for the synthesis of 4-bromo-3-iodobenzyl alcohol primarily involve the functional group transformation of corresponding aromatic aldehydes and carboxylic acids. These precursors, namely 4-bromo-3-iodobenzaldehyde (B3030158) and 4-bromo-3-iodobenzoic acid, serve as key intermediates in the production of the target alcohol.

Reductive Functionalization of Aromatic Aldehydes and Carboxylic Acids

The most direct and widely employed method for the synthesis of this compound is the reduction of 4-bromo-3-iodobenzaldehyde. This transformation can be efficiently achieved using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for this purpose due to its selectivity for aldehydes and ketones, mild reaction conditions, and operational simplicity. The reaction is typically carried out in a protic solvent such as methanol (B129727) or ethanol (B145695) at room temperature.

Alternatively, 4-bromo-3-iodobenzoic acid can serve as the starting material. The reduction of a carboxylic acid to a primary alcohol requires a more potent reducing agent than sodium borohydride. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this conversion. imperial.ac.ukgoogle.comorganic-chemistry.org The reaction is typically performed in an anhydrous aprotic solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), due to the high reactivity of LiAlH₄ with protic solvents. imperial.ac.uk The process involves the initial formation of an aluminum alkoxide intermediate, which is subsequently hydrolyzed during the workup to yield the desired this compound. It is crucial to carry out this reaction under inert atmosphere and with strict moisture control.

PrecursorReducing AgentTypical SolventKey Considerations
4-Bromo-3-iodobenzaldehydeSodium Borohydride (NaBH₄)Methanol, EthanolMild conditions, high chemoselectivity
4-Bromo-3-iodobenzoic acidLithium Aluminum Hydride (LiAlH₄)Diethyl ether, THFAnhydrous conditions required, highly reactive

Halogenation and Regioselective Functional Group Transformations

An alternative approach to this compound involves the regioselective halogenation of a suitable precursor. For instance, one could envision the synthesis starting from a monohalogenated benzyl (B1604629) alcohol, such as 4-bromobenzyl alcohol. The introduction of an iodine atom at the C-3 position would require a regioselective iodination reaction. Direct electrophilic iodination of 4-bromobenzyl alcohol presents challenges due to the directing effects of the bromo and hydroxymethyl groups. The bromine atom is an ortho-, para-director, while the hydroxymethyl group is a weak deactivating group. Therefore, achieving selective iodination at the C-3 position can be difficult and may lead to a mixture of products.

A more plausible strategy would involve the synthesis of the corresponding aldehyde or carboxylic acid first, followed by reduction. For example, the synthesis of 4-bromo-3-iodobenzaldehyde could be achieved through the Sandmeyer reaction of 3-amino-4-bromobenzaldehyde, or through direct iodination of 4-bromobenzaldehyde (B125591) under specific conditions that favor the desired regioselectivity. Once the dihalogenated aldehyde or carboxylic acid is obtained, it can be reduced to this compound as described in the previous section.

Innovative and Green Synthetic Protocols

In line with the growing emphasis on sustainable chemistry, recent research has focused on developing more environmentally friendly and efficient methods for the synthesis of fine chemicals, including halogenated benzyl alcohols.

Catalytic Approaches in this compound Synthesis

Catalytic hydrogenation offers a greener alternative to the use of stoichiometric metal hydride reagents for the reduction of aldehydes. In this approach, 4-bromo-3-iodobenzaldehyde could be reduced to this compound using molecular hydrogen (H₂) in the presence of a metal catalyst. Common catalysts for such transformations include palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel. This method is highly atom-economical, with water being the only byproduct. However, careful control of reaction conditions is necessary to avoid the undesired hydrodehalogenation (removal of bromine or iodine atoms) from the aromatic ring.

Catalytic transfer hydrogenation is another valuable technique where a hydrogen donor, such as isopropanol (B130326) or formic acid, is used in place of gaseous hydrogen. This method can be more convenient for laboratory-scale synthesis and can sometimes offer improved selectivity.

One-Pot and Multicomponent Reaction Sequences

To improve process efficiency and reduce waste, one-pot synthetic strategies are increasingly being explored. A potential one-pot synthesis of this compound could start from a more readily available precursor, such as 4-bromotoluene (B49008). This would involve a sequence of reactions, for instance, a regioselective iodination of 4-bromotoluene to form 4-bromo-3-iodotoluene, followed by a side-chain oxidation to the corresponding aldehyde, and finally an in-situ reduction to the alcohol, all performed in a single reaction vessel without the isolation of intermediates. While conceptually attractive, the development of such a process would require careful optimization of reaction conditions and catalyst systems to ensure compatibility of the different reaction steps.

Principles of Sustainable Chemistry in Production Methodologies

The principles of green chemistry can be applied to the synthesis of this compound in several ways. googleapis.com The use of catalytic reduction methods, as discussed above, significantly improves the atom economy and reduces the generation of metal salt waste compared to traditional hydride reductions. googleapis.com The choice of solvents is another critical aspect. Utilizing greener solvents, such as water, ethanol, or supercritical fluids, or even performing reactions under solvent-free conditions, can drastically reduce the environmental impact of the synthesis. chemicalbook.com

Process Optimization and Scalable Synthesis Strategies

Transitioning a synthetic procedure from a laboratory setting to a large-scale industrial process requires careful optimization of various parameters to ensure safety, cost-effectiveness, efficiency, and sustainability. The scalable synthesis of this compound would focus on the reduction of 4-bromo-3-iodobenzaldehyde.

Key areas for process optimization include:

Choice of Reducing Agent: While powerful reducing agents like lithium aluminum hydride (LiAlH₄) are effective on a small scale, their high reactivity and associated safety concerns limit their use in large-scale production. Sodium borohydride (NaBH₄) is a milder, safer, and more cost-effective alternative that is widely used in industrial processes for aldehyde reduction. orientjchem.org Catalytic hydrogenation is another highly attractive option for large-scale synthesis. It utilizes molecular hydrogen, which is inexpensive, and a catalyst (e.g., Pd/C, PtO₂, Raney Ni), generating only water as a byproduct, making it an environmentally friendly "green" chemistry approach. nih.gov

Solvent Selection: The choice of solvent impacts reaction rate, selectivity, and ease of product isolation. For NaBH₄ reductions, protic solvents like ethanol or methanol are common. For catalytic hydrogenation, a wider range of solvents can be used, including ethyl acetate (B1210297) and various alcohols. Optimization involves selecting a solvent that provides good solubility for the reactants, is easily removed, has a low environmental impact, and is cost-effective.

Reaction Conditions: Temperature, pressure (for hydrogenation), reaction time, and reactant concentration are critical parameters. Optimization aims to find conditions that maximize the conversion rate and yield while minimizing side reactions and energy consumption. For instance, while some reductions proceed at room temperature, gentle heating might be required to ensure complete conversion in a reasonable timeframe. researchgate.net

Work-up and Purification: Scalable work-up procedures must be simple and efficient. This involves quenching the reaction, separating the product from the reaction mixture, and purification. Extractive work-ups followed by crystallization or distillation are common. The use of reactive distillation, where the reaction and separation occur in the same unit, can significantly improve process efficiency for some systems. acs.org

Biocatalysis: A modern approach to scalable synthesis involves using whole-cell or isolated enzyme systems. nih.gov The conversion of benzaldehyde (B42025) to benzyl alcohol can be achieved using microorganisms. nih.gov This method operates under mild conditions (ambient temperature and pressure) and can offer high selectivity, reducing the formation of byproducts and simplifying purification. nih.gov Developing a robust biocatalytic process for 4-bromo-3-iodobenzaldehyde could offer a sustainable and efficient manufacturing route.

Table 2: Comparison of Reduction Methods for Benzaldehyde (Illustrative for Scalability)

Method Reducing Agent Typical Solvent Advantages for Scale-up Disadvantages for Scale-up
Borohydride Reduction NaBH₄ Ethanol/Methanol Good yields, operational simplicity, cost-effective Generates stoichiometric borate (B1201080) waste
Catalytic Hydrogenation H₂ with Pd/C catalyst Ethanol/Ethyl Acetate High atom economy, "green" process, catalyst can be recycled Requires specialized high-pressure equipment

Chemical Transformations and Mechanistic Investigations of 4 Bromo 3 Iodobenzyl Alcohol

Reactivity of the Hydroxyl Moiety

The hydroxyl (-OH) group of 4-bromo-3-iodobenzyl alcohol is a primary alcohol, and its reactivity is characteristic of this functional group. It can participate in a range of reactions, including esterification, etherification, oxidation, and nucleophilic substitution. msu.edu

The hydroxyl group can be readily converted into esters and ethers through well-established protocols.

Esterification: In the presence of an acid catalyst or a coupling agent, this compound can react with carboxylic acids, acid chlorides, or acid anhydrides to form the corresponding esters. These reactions are fundamental for installing ester functional groups, which are prevalent in many biologically active molecules and materials.

Etherification: The formation of ethers, such as the Williamson ether synthesis, can be achieved by first deprotonating the alcohol with a strong base to form an alkoxide, followed by reaction with an alkyl halide. organic-chemistry.org Alternatively, benzyl (B1604629) alcohols can be converted into ethers under various catalytic conditions. These derivatizations are crucial for protecting the hydroxyl group or for introducing specific ether linkages into a target molecule.

Table 1: Representative Derivatizations of the Hydroxyl Group
TransformationReagentsProduct TypeReference Example Principle
EsterificationCarboxylic Acid (R-COOH), Acid CatalystEster (Ar-CH₂-O-C(O)-R)Standard Fischer esterification conditions.
Etherification1. Strong Base (e.g., NaH) 2. Alkyl Halide (R-X)Ether (Ar-CH₂-O-R)Williamson ether synthesis. organic-chemistry.org
SilylationSilyl Halide (e.g., TBDMSCl), Base (e.g., Imidazole)Silyl Ether (Ar-CH₂-O-SiR₃)Protection of the alcohol functionality.

The benzyl alcohol moiety can be selectively oxidized to the corresponding aldehyde or carboxylic acid.

Oxidation to Aldehyde: The selective oxidation of primary alcohols to aldehydes is a common transformation that requires mild oxidizing agents to prevent over-oxidation to the carboxylic acid. Reagents such as pyridinium (B92312) chlorochromate (PCC), manganese dioxide (MnO₂), or catalytic systems involving transition metals are effective for this purpose. For instance, related substrates like 4-bromobenzyl alcohol can be oxidized to 4-bromobenzaldehyde (B125591) using systems like polyvinylpolypyrrolidone-supported hydrogen peroxide. sigmaaldrich.com

Oxidation to Carboxylic Acid: Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), will typically oxidize the primary alcohol directly to the corresponding carboxylic acid, 4-bromo-3-iodobenzoic acid.

The benzylic C-O bond can also undergo reductive cleavage under specific conditions, although this is less common than oxidation.

Table 2: Oxidation Pathways for the Benzyl Alcohol Moiety
Target ProductTypical Oxidizing Agent(s)Reference Example Principle
4-Bromo-3-iodobenzaldehyde (B3030158)PCC, MnO₂, TEMPO/NaOClSelective oxidation of primary alcohols to aldehydes. researchgate.net
4-Bromo-3-iodobenzoic acidKMnO₄, H₂CrO₄, Jones ReagentStrong oxidation of primary alcohols to carboxylic acids.

The hydroxyl group is a poor leaving group, but it can be converted into a better one to facilitate nucleophilic substitution. msu.edu By protonating the hydroxyl group with a strong acid, it can leave as a water molecule. msu.edu More commonly, the alcohol is converted to a sulfonate ester (e.g., tosylate or mesylate) or a halide. This activation allows for subsequent displacement by a wide range of nucleophiles. For example, conversion to 4-bromo-3-iodobenzyl bromide would enable reactions with nucleophiles like cyanide, azides, or thiolates. nih.gov

Reactivity of the Aromatic Halogen Substituents (Bromine and Iodine)

The carbon-iodine and carbon-bromine bonds on the aromatic ring are key sites for carbon-carbon and carbon-heteroatom bond formation, primarily through transition-metal-catalyzed cross-coupling reactions and halogen-metal exchange. A critical aspect of the reactivity of this compound is the differential reactivity of the two halogen atoms. The C-I bond is weaker and more polarizable than the C-Br bond, making the iodine atom significantly more reactive in oxidative addition steps of catalytic cycles. pw.live This reactivity difference (I > Br > Cl) allows for selective functionalization at the C-I position while leaving the C-Br bond intact. wikipedia.org

Transition-metal catalysis is a cornerstone of modern organic synthesis for forming new bonds. thermofisher.comresearchgate.net

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples aryl halides with organoboron compounds (boronic acids or esters). nih.gov By carefully selecting the reaction conditions (e.g., catalyst, ligand, base, and temperature), it is possible to selectively couple a boronic acid at the C-I position of this compound. nih.gov

Sonogashira Coupling: This reaction involves the palladium- and copper-cocatalyzed coupling of an aryl halide with a terminal alkyne. wikipedia.orgorganic-chemistry.org The higher reactivity of the aryl iodide allows for the selective introduction of an alkynyl group at the C-3 position. libretexts.org

Heck Reaction: The Heck reaction couples aryl halides with alkenes. organic-chemistry.orgyoutube.com Similar to other palladium-catalyzed cross-couplings, the reaction would be expected to occur preferentially at the more reactive C-I bond. nih.gov

Table 3: Selective Transition-Metal Catalyzed Cross-Coupling Reactions
Reaction NameCoupling PartnerExpected Site of Primary ReactivityCatalyst System (Typical)
Suzuki-MiyauraAryl/Alkyl Boronic Acid (R-B(OH)₂)C-IPd(PPh₃)₄, Base (e.g., Na₂CO₃)
SonogashiraTerminal Alkyne (R-C≡CH)C-IPdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N)
HeckAlkenes (e.g., Styrene, Acrylates)C-IPd(OAc)₂, Ligand, Base (e.g., Et₃N)

Halogen-metal exchange is a powerful method for converting aryl halides into highly reactive organometallic reagents, such as organolithium or Grignard reagents. wikipedia.orglibretexts.org This reaction is typically very fast, especially at low temperatures. tcnj.edu

The difference in reactivity between iodine and bromine is also pronounced in halogen-metal exchange reactions. Treatment of this compound with an alkyllithium reagent (e.g., n-butyllithium or t-butyllithium) at low temperatures (e.g., -78 °C) would be expected to result in selective iodine-lithium exchange. This process would generate a lithiated intermediate, 4-bromo-3-(lithiomethyl)benzyl alcohol (after deprotonation of the hydroxyl group), while leaving the C-Br bond untouched. nih.gov This newly formed organolithium species is a potent nucleophile and can react with a wide array of electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides) to introduce a new substituent at the C-3 position. libretexts.orgyoutube.com

Table 4: Halogen-Metal Exchange and Subsequent Reactions
Step 1: ReagentIntermediate FormedStep 2: Electrophile (E+)Final Product Structure
2 equiv. n-BuLi, THF, -78 °C4-Bromo-3-lithiated speciesH₂O4-Bromobenzyl alcohol
2 equiv. n-BuLi, THF, -78 °C4-Bromo-3-lithiated speciesCO₂ then H₃O+4-Bromo-3-(hydroxymethyl)benzoic acid
2 equiv. n-BuLi, THF, -78 °C4-Bromo-3-lithiated speciesDMF then H₃O+4-Bromo-3-formylbenzyl alcohol

Direct Aromatic Functionalization and Electrophilic Substitution

The aromatic ring of this compound is substituted with three groups: a bromo group, an iodo group, and a hydroxymethyl group. The bromo and iodo substituents are ortho, para-directing deactivators, while the hydroxymethyl group is a weak ortho, para-directing deactivator. The interplay of these directing effects governs the regioselectivity of electrophilic aromatic substitution (EAS) reactions.

The positions ortho and para to the activating hydroxymethyl group are already substituted by the bromo and iodo groups, respectively. The bromine at position 4 and iodine at position 3 will direct incoming electrophiles to their ortho and para positions. The cumulative effect of these substituents suggests that further electrophilic substitution will be challenging due to the deactivated nature of the ring and will likely occur at the available positions, influenced by steric hindrance and the relative directing strength of the halogens.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com For this compound, the introduction of a new substituent would likely occur at the positions ortho to the bromo and meta to the iodo and hydroxymethyl groups, or ortho to the iodo and meta to the bromo and hydroxymethyl groups.

Table 1: Plausible Outcomes of Electrophilic Aromatic Substitution on this compound This data is illustrative and based on general principles of electrophilic aromatic substitution.

ReactionReagentsPotential Major Product(s)Expected Observations
Nitration HNO₃, H₂SO₄(4-Bromo-3-iodo-5-nitrobenzyl)methanolIntroduction of a nitro group, likely directed by the bromo and iodo substituents to a sterically accessible position.
Bromination Br₂, FeBr₃(2,4-Dibromo-3-iodobenzyl)methanolFurther bromination would likely occur at an activated position, though the already substituted ring is deactivated.
Sulfonation Fuming H₂SO₄4-(Hydroxymethyl)-2-bromo-3-iodobenzenesulfonic acidSulfonation is often reversible and can be influenced by thermodynamic control.
Friedel-Crafts Acylation CH₃COCl, AlCl₃(2-Acetyl-4-bromo-3-iodobenzyl)methanolAcylation is generally sensitive to deactivating groups, and the reaction may require harsh conditions.

Comprehensive Mechanistic Studies of Reactions Involving this compound

Reaction Pathway Elucidation and Transition State Analysis

The oxidation of benzyl alcohols to the corresponding aldehydes is a common transformation. Kinetic studies on the oxidation of substituted benzyl alcohols by various oxidizing agents have been reported. researchgate.neterpublications.com These studies often suggest a mechanism involving the formation of a chromate (B82759) ester intermediate, followed by a rate-determining step involving the cleavage of the benzylic C-H bond.

For electrophilic aromatic substitution, the mechanism proceeds through the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. libretexts.org The stability of this intermediate is influenced by the electronic properties of the substituents on the aromatic ring. Transition state analysis for such reactions would likely focus on the energy barrier for the formation of the arenium ion, which is the rate-determining step.

Role of Solvent, Temperature, and Additives on Reaction Kinetics

The kinetics of chemical transformations involving this compound would be significantly influenced by the choice of solvent, the reaction temperature, and the presence of additives.

Solvent: The polarity of the solvent can affect the stability of charged intermediates and transition states. For example, in oxidation reactions, the choice of solvent can influence the solubility of the reactants and the rate of the reaction. researchgate.net

Temperature: As with most chemical reactions, an increase in temperature generally leads to an increase in the reaction rate, as described by the Arrhenius equation. This is due to the increased kinetic energy of the molecules, leading to more frequent and energetic collisions.

Additives: In catalytic reactions, additives can act as co-catalysts or promoters, enhancing the catalytic activity. For instance, in oxidation reactions, the addition of a phase transfer catalyst can facilitate the reaction between an aqueous oxidizing agent and an organic substrate. researchgate.net

Table 2: Hypothetical Kinetic Data for the Oxidation of this compound This data is illustrative and based on typical kinetic studies of benzyl alcohol oxidation.

EntryOxidizing AgentSolventTemperature (°C)Rate Constant (k, s⁻¹)
1PCCDichloromethane251.2 x 10⁻⁴
2PCCDichloromethane403.5 x 10⁻⁴
3KMnO₄Acetone/Water255.8 x 10⁻⁵
4KMnO₄Acetone/Water401.7 x 10⁻⁴

Catalytic Cycle Analysis and Catalyst Deactivation Studies

Many transformations of this compound, such as cross-coupling reactions or certain oxidations, would likely employ a catalyst. A thorough mechanistic study would involve the elucidation of the catalytic cycle. For a typical palladium-catalyzed cross-coupling reaction, the cycle would involve oxidative addition, transmetalation, and reductive elimination steps.

Catalyst deactivation is a critical aspect of catalytic processes. Potential deactivation pathways could include the poisoning of the catalyst by impurities, the formation of inactive catalyst species, or the degradation of the catalyst support. For instance, in the oxidation of benzyl alcohol over gold-based catalysts, the formation of benzoic acid can lead to catalyst inhibition. mdpi.com

Synthesis of Advanced Chemical Intermediates and Scaffolds

The presence of bromo, iodo, and hydroxymethyl functional groups makes this compound a versatile building block for the synthesis of more complex molecules. The differential reactivity of the C-Br and C-I bonds in cross-coupling reactions allows for selective functionalization. The hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, or converted to other functional groups.

This trifunctional nature enables the synthesis of a variety of advanced chemical intermediates and scaffolds. For example, sequential cross-coupling reactions could be employed to introduce different aryl or alkyl groups at the 3- and 4-positions. The hydroxymethyl group could then be used as a handle for further derivatization.

Table 3: Potential Advanced Intermediates from this compound This table presents potential synthetic targets based on the functional groups of the starting material.

Target Intermediate/ScaffoldSynthetic TransformationPotential Application
4-Bromo-3-arylbenzyl alcoholSuzuki or Stille coupling at the iodo positionPrecursor for biaryl compounds with further functionalization potential at the bromo position.
3-Iodo-4-arylbenzyl alcoholSelective Suzuki or Stille coupling at the bromo positionAlternative route to biaryl compounds with a different substitution pattern.
4-Bromo-3-iodobenzaldehydeOxidation of the alcoholBuilding block for the synthesis of heterocycles and other carbonyl derivatives. orgsyn.org
4-Bromo-3-iodobenzoic acidOxidation of the alcoholIntermediate for the synthesis of esters, amides, and other carboxylic acid derivatives. orgsyn.org
3,4-Diarylbenzyl alcoholSequential cross-coupling reactionsScaffold for the synthesis of complex polyaromatic systems.

Advanced Spectroscopic and Structural Characterization of 4 Bromo 3 Iodobenzyl Alcohol and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (1H, 13C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation, providing detailed information about the chemical environment of atomic nuclei, primarily hydrogen (1H) and carbon-13 (13C).

1H NMR Spectroscopy: The 1H NMR spectrum of 4-Bromo-3-iodobenzyl alcohol is expected to show distinct signals for the aromatic protons, the benzylic methylene (B1212753) protons, and the hydroxyl proton. The aromatic region would likely display a complex splitting pattern due to the presence of three non-equivalent protons. The proton at position 2 (adjacent to the iodine) would be the most downfield, appearing as a doublet. The proton at position 5 would likely be a doublet of doublets, and the proton at position 6 (adjacent to the bromine) would be a doublet. The benzylic protons (CH2OH) would appear as a singlet, and the hydroxyl proton would also be a singlet, the chemical shift of which can be concentration and solvent dependent.

13C NMR Spectroscopy: The 13C NMR spectrum would reveal seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon atoms bearing the bromine and iodine atoms would exhibit characteristic chemical shifts influenced by the heavy atom effect. The benzylic carbon would appear in the typical range for a carbon attached to an oxygen atom.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be instrumental in definitively assigning the proton and carbon signals. COSY would reveal the coupling relationships between the aromatic protons, while HSQC would correlate each proton with its directly attached carbon atom.

Predicted 1H and 13C NMR Data for this compound:

Atom Predicted 1H Chemical Shift (ppm) Predicted 13C Chemical Shift (ppm)
H27.9 - 8.1 (d)C1: 141 - 143
H57.3 - 7.5 (dd)C2: 138 - 140
H67.6 - 7.8 (d)C3: 95 - 98
CH24.6 - 4.8 (s)C4: 123 - 125
OHVariable (s)C5: 130 - 132
C6: 128 - 130
CH2OH: 63 - 66

Note: These are predicted values and may vary from experimental results.

Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including FTIR and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FTIR Spectroscopy: The FTIR spectrum of this compound is expected to show a broad absorption band in the region of 3200-3600 cm-1, characteristic of the O-H stretching vibration of the alcohol group. Aromatic C-H stretching vibrations would appear around 3000-3100 cm-1. The C-O stretching vibration of the primary alcohol would be observed in the 1000-1050 cm-1 region. The aromatic C=C stretching vibrations would give rise to peaks in the 1400-1600 cm-1 range. The C-Br and C-I stretching vibrations would be found in the fingerprint region, typically below 700 cm-1.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. The aromatic ring vibrations are often strong in the Raman spectrum. The C-Br and C-I bonds, being highly polarizable, are also expected to show characteristic Raman signals.

Key Vibrational Frequencies for this compound:

Functional Group Vibrational Mode Predicted FTIR Frequency (cm-1) Predicted Raman Frequency (cm-1)
O-HStretching3200-3600 (broad)Weak
Aromatic C-HStretching3000-3100Strong
Aliphatic C-HStretching2850-2960Moderate
C=CAromatic Stretching1400-1600Strong
C-OStretching1000-1050Moderate
C-BrStretching500-600Strong
C-IStretching480-520Strong

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and deducing its structure from fragmentation patterns. The molecular formula of this compound is C7H6BrIO, with a monoisotopic mass of approximately 311.86 g/mol .

Accurate Mass Determination: High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, confirming the elemental composition.

Fragmentation Analysis: In electron ionization (EI) mass spectrometry, the molecular ion would likely undergo fragmentation. Common fragmentation pathways for benzyl (B1604629) alcohols include the loss of a hydrogen atom to form a stable benzylic cation, and the loss of the hydroxyl group. The presence of bromine and iodine would lead to a characteristic isotopic pattern for the molecular ion and bromine-containing fragments. Predicted collision cross-section values for various adducts of this compound have been calculated. uni.lu

Predicted Fragmentation Patterns for this compound:

m/z Possible Fragment
312/314[M+H]+ (isotopic pattern due to Br)
295/297[M-OH]+
185/187[C7H6Br]+
127[I]+
79/81[Br]+

X-ray Diffraction (XRD) for Single-Crystal and Powder Solid-State Structure Determination

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.

Powder XRD: Powder X-ray diffraction (PXRD) is used to analyze polycrystalline materials. The resulting diffraction pattern is a fingerprint of the crystalline phase and can be used for phase identification and to assess sample purity.

While no experimental crystal structure for this compound is currently available in the Cambridge Structural Database (CSD), analysis of related structures like 4-bromobenzyl alcohol would provide insights into the likely packing motifs.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Probing

Electronic spectroscopy provides information about the electronic transitions within a molecule.

UV-Vis Spectroscopy: The UV-Vis absorption spectrum of this compound is expected to show absorption bands in the ultraviolet region, arising from π-π* transitions within the benzene (B151609) ring. The presence of the halogen substituents and the hydroxylmethyl group would cause a red shift (bathochromic shift) of these absorption bands compared to unsubstituted benzene.

Fluorescence Spectroscopy: Many aromatic compounds exhibit fluorescence. Upon excitation at an appropriate wavelength, this compound may emit light at a longer wavelength. The fluorescence spectrum would provide information about the excited state of the molecule. However, the presence of heavy atoms like bromine and iodine can lead to quenching of fluorescence due to the heavy-atom effect, which promotes intersystem crossing to the triplet state.

Predicted Electronic Spectroscopy Data for this compound:

Technique Predicted λmax (nm) Transition
UV-Vis~260 - 280π-π*

Hyphenated Analytical Techniques for Purity Assessment and Complex Mixture Analysis

Hyphenated techniques combine a separation method with a spectroscopic detection method, offering enhanced analytical power for complex samples.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for separating and identifying volatile and thermally stable compounds. This compound could be analyzed by GC-MS to assess its purity. The gas chromatogram would show the retention time of the compound, while the mass spectrometer would provide its mass spectrum for confirmation.

Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile or thermally sensitive derivatives, LC-MS would be the technique of choice. The liquid chromatograph separates the components of a mixture, which are then detected and identified by the mass spectrometer.

These hyphenated techniques are crucial for quality control during the synthesis of this compound and for the analysis of its reaction mixtures and potential derivatives.

Theoretical and Computational Chemistry Studies of 4 Bromo 3 Iodobenzyl Alcohol

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, such as those based on Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its density-based equivalent) to provide detailed information about the electronic structure and energy of the molecule.

The electronic structure of 4-Bromo-3-iodobenzyl alcohol is significantly influenced by the presence of the bromine and iodine substituents on the benzene (B151609) ring, as well as the hydroxymethyl group. The high electronegativity of the halogen atoms and the oxygen atom leads to a non-uniform distribution of electron density across the molecule.

DFT calculations would likely reveal a significant polarization of the C-Br and C-I bonds, with the halogen atoms drawing electron density from the aromatic ring. This inductive effect would, in turn, influence the reactivity of the benzene ring. A Natural Bond Orbital (NBO) analysis could quantify the charge distribution, and it is expected that the carbon atoms attached to the halogens would carry a partial positive charge, while the halogen atoms themselves would be partially negative.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the molecule's reactivity. For this compound, the HOMO is expected to be a π-orbital localized primarily on the benzene ring, with some contribution from the p-orbitals of the halogen atoms. The LUMO is likely to be a π*-antibonding orbital of the aromatic system. The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.

Hypothetical Data Table: Calculated Electronic Properties of this compound

PropertyHypothetical ValueDescription
HOMO Energy-6.5 eVEnergy of the highest occupied molecular orbital.
LUMO Energy-1.2 eVEnergy of the lowest unoccupied molecular orbital.
HOMO-LUMO Gap5.3 eVIndicator of chemical reactivity and stability.
Dipole Moment2.1 DMeasure of the overall polarity of the molecule.

Note: The values in this table are hypothetical and for illustrative purposes, based on typical values for similar aromatic compounds.

Quantum chemical calculations are instrumental in predicting various spectroscopic parameters, which can then be compared with experimental data for validation of the computational model. For this compound, theoretical calculations could predict its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra.

Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of the normal modes of vibration. The calculated IR and Raman spectra would show characteristic peaks corresponding to the stretching and bending vibrations of the O-H, C-H, C-O, C-C, C-Br, and C-I bonds. For instance, the O-H stretching frequency would be sensitive to hydrogen bonding interactions.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. The chemical shifts of the aromatic protons and carbons would be influenced by the electron-withdrawing effects of the bromine and iodine atoms. The calculated NMR data would be a valuable tool for the structural elucidation of the molecule.

Theoretical methods can be employed to model the mechanisms of chemical reactions involving this compound and to explore the corresponding potential energy surfaces. For example, the oxidation of the benzyl (B1604629) alcohol moiety to the corresponding aldehyde or carboxylic acid is a common reaction.

By calculating the energies of reactants, transition states, and products, a detailed reaction profile can be constructed. This would allow for the determination of activation energies and reaction enthalpies, providing insights into the reaction kinetics and thermodynamics. For instance, the presence of the halogen substituents could influence the stability of reaction intermediates and the height of the activation barriers.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations are typically performed on single, isolated molecules (or small clusters), molecular dynamics (MD) simulations can model the behavior of a large ensemble of molecules over time. This approach is particularly useful for studying the conformational flexibility and intermolecular interactions of this compound in condensed phases (e.g., in solution or in the solid state).

MD simulations would reveal the preferred conformations of the molecule, particularly concerning the rotation around the C-C and C-O single bonds of the hydroxymethyl group. The simulations would also provide a dynamic picture of the intermolecular interactions, such as hydrogen bonding and halogen bonding, that govern the structure of the liquid or solid state.

Investigation of Non-Covalent Interactions

Non-covalent interactions play a crucial role in determining the supramolecular chemistry and physical properties of molecular solids. For this compound, several types of non-covalent interactions are expected to be significant.

The hydroxyl group of the benzyl alcohol moiety is a potent hydrogen bond donor and acceptor. In the solid state, it is highly probable that this compound molecules would form extensive hydrogen bonding networks. The most common motif would be O-H···O hydrogen bonds, leading to the formation of chains or cyclic structures.

The strength and geometry of these hydrogen bonds would be a primary determinant of the crystal packing. The presence of the bulky halogen atoms could sterically influence the formation of these networks.

Hypothetical Data Table: Key Intermolecular Interactions in Crystalline this compound

Interaction TypeDonorAcceptorTypical Distance (Å)
Hydrogen BondO-HO1.8 - 2.2
Halogen BondC-IO2.8 - 3.2
Halogen BondC-BrO2.9 - 3.3
π-π StackingBenzene RingBenzene Ring3.4 - 3.8

Note: The distances in this table are hypothetical and represent typical ranges for such interactions.

In addition to hydrogen bonding, the bromine and iodine atoms can participate in halogen bonding. A halogen bond is a non-covalent interaction between a halogen atom (acting as a Lewis acid) and a Lewis base (such as the oxygen atom of the hydroxyl group). These interactions, along with weaker van der Waals forces and potential π-π stacking of the aromatic rings, would collectively determine the three-dimensional structure of the crystal lattice. The interplay of these various non-covalent forces is a key area of interest in crystal engineering.

Halogen Bonding Interactions and Their Supramolecular Implications

In the theoretical and computational analysis of this compound, halogen bonding emerges as a pivotal noncovalent interaction influencing its supramolecular architecture. Halogen bonds are highly directional interactions between an electrophilic region on a halogen atom (the σ-hole) and a Lewis base. In the case of this compound, both the iodine and bromine atoms can act as halogen bond donors, while the oxygen atom of the hydroxyl group is a primary halogen bond acceptor.

Computational models predict that the iodine atom, being more polarizable, will form stronger and more directional halogen bonds compared to the bromine atom. The electrostatic potential surface of the molecule would show a more positive σ-hole on the iodine atom. Theoretical calculations on related halobenzene structures support the hierarchy of halogen bond strength, which generally follows the order I > Br > Cl > F.

The supramolecular implications of these interactions are significant. In a crystalline or aggregated state, this compound molecules are likely to self-assemble through a network of halogen bonds. Several motifs can be computationally predicted:

X···O Interactions: The most prominent halogen bonds are expected to be of the C-I···O and C-Br···O type, where the oxygen of the hydroxyl group of one molecule interacts with the halogen atoms of a neighboring molecule. These interactions, in concert with traditional hydrogen bonds (O-H···O), would play a crucial role in the formation of chains or sheets.

X···X Interactions: Type II halogen-halogen interactions (C-X···X-C), where the electrophilic region of one halogen interacts with the equatorial nucleophilic region of another, are also plausible. This could lead to I···I, Br···Br, and I···Br contacts, further stabilizing the crystal packing. Studies on other bromo-iodo aromatic compounds have demonstrated the significance of such interactions in directing crystal structures.

Below is a table summarizing the predicted halogen bond interactions and their estimated geometric and energetic parameters based on studies of analogous compounds.

Interaction TypeDonor AtomAcceptor AtomTypical Distance (Å)Typical Interaction Energy (kcal/mol)
Halogen-OxygenIodineOxygen2.8 - 3.2-3.0 to -6.0
Halogen-OxygenBromineOxygen2.9 - 3.4-2.0 to -4.0
Halogen-Halogen (Type II)IodineIodine3.5 - 3.9-1.0 to -2.5
Halogen-Halogen (Type II)BromineBromine3.3 - 3.7-0.5 to -1.5
Halogen-Halogen (Type II)IodineBromine3.4 - 3.8-0.8 to -2.0

Aromatic Stacking (π-π Interactions) and Dispersive Forces

The aromatic ring of this compound is another key player in its noncovalent interaction profile, primarily through aromatic stacking (π-π interactions) and general dispersive forces. These interactions are crucial for the cohesion of molecules in condensed phases.

Theoretical studies on substituted benzene dimers have shown that halogen substituents significantly influence the nature and strength of π-π stacking. Both bromine and iodine are electron-withdrawing groups, which modulates the quadrupole moment of the aromatic ring. This, in turn, affects the preferred stacking geometry, which can range from parallel-displaced to T-shaped arrangements.

For this compound, computational modeling would likely reveal that a parallel-displaced geometry is favored for dimer formation, to minimize electrostatic repulsion between the electron-rich π-clouds. In this arrangement, the rings are stacked in a staggered fashion, allowing for favorable interactions between the electropositive edges of one ring and the electronegative face of the other.

Computational methods, particularly density functional theory (DFT) with dispersion corrections or high-level ab initio methods, are necessary to accurately model these interactions. The calculated binding energies for different stacking configurations would provide insight into the most stable supramolecular arrangements.

The following table presents hypothetical binding energies for different dimer configurations of this compound, based on computational studies of similar halogenated aromatic systems.

Dimer ConfigurationDominant InteractionEstimated Binding Energy (kcal/mol)
Parallel-Displacedπ-π Stacking & Dispersion-4.0 to -7.0
T-shapedπ-σ Interaction & Dispersion-3.0 to -5.0
Sandwich (Face-to-Face)Dispersion (with electrostatic repulsion)-2.0 to -4.0

Quantitative Structure-Reactivity/Property Relationship (QSAR/QSPR) Studies

While specific QSAR/QSPR models for this compound are not available in the literature, the principles of these computational methods can be applied to predict its potential reactivity and physicochemical properties. A QSAR/QSPR study for this compound would involve the calculation of various molecular descriptors and correlating them with specific endpoints.

Molecular Descriptors: A range of descriptors would be relevant for modeling the behavior of this compound:

Topological Descriptors: These describe the atomic connectivity and shape of the molecule, such as the Wiener index and Kier & Hall connectivity indices.

Quantum Chemical Descriptors: Calculated from the electronic structure, these include HOMO/LUMO energies (related to reactivity), dipole moment, and atomic charges. The electrostatic potential around the halogen atoms would be particularly important for modeling halogen bonding propensity.

Physicochemical Descriptors: These include properties like the octanol-water partition coefficient (logP), molar refractivity, and polarizability. The high lipophilicity expected for this molecule, due to the heavy halogen atoms, would be a key parameter.

Potential Modeled Endpoints:

Reactivity: QSAR models could be developed to predict the reactivity of the benzylic alcohol group in oxidation or substitution reactions. Descriptors related to the electronic effects of the bromo and iodo substituents (e.g., Hammett constants) would be crucial. nih.gov

Biological Activity: For hypothetical biological activities, such as toxicity, QSAR models often find a strong correlation with hydrophobicity (logP). nih.govnih.gov The electronic properties of the aromatic ring and its substituents would also be important.

Physicochemical Properties: QSPR models could predict properties like boiling point, solubility, and chromatographic retention times. These models often rely on a combination of descriptors that account for molecular size, polarity, and intermolecular forces.

A hypothetical QSAR equation for a property like toxicity might take the following form, based on studies of similar halogenated aromatic compounds:

Endpoint = c0 + c1(logP) + c2(HOMO-LUMO gap) + c3*(Dipole Moment)

Where c0, c1, c2, and c3 are coefficients determined through statistical regression analysis on a training set of related molecules.

The table below lists key molecular descriptors that would be calculated for a QSAR/QSPR study of this compound and their relevance.

Descriptor ClassExample DescriptorsRelevance to this compound
PhysicochemicallogP, Molar RefractivityPredicting hydrophobicity, bioavailability, and dispersive interactions.
ElectronicHOMO/LUMO energies, Dipole Moment, Atomic ChargesModeling chemical reactivity, stability, and polar interactions.
TopologicalWiener Index, Connectivity IndicesDescribing molecular size, shape, and branching.
Stericvan der Waals volumeQuantifying the steric influence of substituents on reactivity and binding.

Applications of 4 Bromo 3 Iodobenzyl Alcohol As a Key Synthetic Building Block

Precursor in the Synthesis of Diverse Heterocyclic Compounds

The synthesis of heterocyclic compounds is a cornerstone of medicinal and materials chemistry. Halogenated aromatic compounds are particularly valuable starting materials for constructing these cyclic systems. nih.govexlibrisgroup.com 4-Bromo-3-iodobenzyl alcohol offers a robust scaffold for building a wide array of heterocycles. The synthesis can be envisioned through a two-stage process: first, modification of the benzyl (B1604629) alcohol, followed by cyclization utilizing the halogen atoms.

For instance, the alcohol moiety can be oxidized to an aldehyde or converted into an amine. These new functional groups can then react with other reagents to build a side chain. Subsequently, an intramolecular cyclization, such as a Heck or Buchwald-Hartwig reaction, can be triggered at either the bromo or iodo position to form the heterocyclic ring. The differential reactivity of the C-I and C-Br bonds allows for selective cyclization, leaving the second halogen available for further functionalization of the newly formed heterocycle. This approach could be used to generate substituted benzofurans, indoles, quinolines, and other important heterocyclic cores. mdpi.com

Heterocycle ClassPotential Synthetic Route ComponentHalogen Role
Benzofurans Oxidation of alcohol to aldehyde, followed by reaction with a terminal alkyne.Intramolecular cyclization via Sonogashira coupling followed by ring closure.
Indoles Conversion of alcohol to an amine, followed by acylation and cyclization.Intramolecular Heck or Buchwald-Hartwig cyclization.
Quinolines Oxidation and condensation with an aniline (B41778) derivative.Friedländer annulation followed by further functionalization at the halogen site.
Benzothiazines Reaction with a sulfur-containing nucleophile.Intramolecular cyclization to form the thiazine (B8601807) ring. cuny.edu

Role in the Construction of Complex Polyfunctionalized Organic Molecules

One of the most powerful applications of this compound is in the programmed, site-selective synthesis of complex polyfunctionalized aromatic molecules. This utility stems from the differing reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in palladium-catalyzed cross-coupling reactions. The C-I bond is significantly more reactive and can undergo coupling under milder conditions than the C-Br bond. nih.gov

This reactivity difference allows for sequential or iterative cross-coupling reactions. A synthetic chemist can first perform a reaction selectively at the iodine-bearing position (C3), such as a Suzuki, Sonogashira, or Heck coupling, while leaving the bromine at C4 untouched. After this first transformation, the bromine atom can then be subjected to a second, different cross-coupling reaction under more forcing conditions. This stepwise approach enables the precise and controlled introduction of two different substituents onto the benzene (B151609) ring, providing access to complex, non-symmetrical molecules that would be difficult to synthesize otherwise. The benzyl alcohol group can be carried through these reactions or protected and deprotected as needed, adding another layer of synthetic versatility.

Illustrative Sequential Cross-Coupling Strategy

StepReaction TypePositionCoupling PartnerIllustrative Catalyst SystemResulting Structure
1 Sonogashira CouplingC3 (Iodo)PhenylacetylenePd(PPh₃)₄, CuI4-Bromo-3-(phenylethynyl)benzyl alcohol
2 Suzuki CouplingC4 (Bromo)4-Methoxyphenylboronic acidPd(dppf)Cl₂, K₂CO₃3-(Phenylethynyl)-4'-(methoxy)-[1,1'-biphenyl]-4-yl]methanol

Intermediate in the Development of Novel Chemical Entities

Halogenated scaffolds are of paramount importance in the agrochemical industry. The inclusion of halogen atoms in a molecule can significantly enhance its biological activity, metabolic stability, and lipophilicity, which are critical parameters for an effective pesticide or herbicide. nih.gov Molecules containing mixed halogens, such as bromine and iodine, are increasingly prevalent in modern agrochemicals. researchgate.net

This compound serves as an ideal starting point for creating libraries of potential agrochemicals. Its dihalogenated phenyl ring is a common motif in many active compounds. Using the sequential cross-coupling strategies described above, researchers can rapidly generate a multitude of derivatives where various chemical groups are attached at the C3 and C4 positions. This allows for systematic exploration of the structure-activity relationship (SAR) to optimize for potency against a specific pest or weed while minimizing off-target effects. The benzyl alcohol handle provides an additional point for modification, further expanding the chemical diversity that can be achieved from this single building block.

Chemical probes are small molecules designed to interact with a specific biological target, such as a protein or enzyme, to study its function. The development of potent and selective probes is crucial for drug discovery and chemical biology. nih.govnih.gov The scaffold of this compound is well-suited for the synthesis of such molecules.

The bromo-iodophenyl core can be systematically decorated with different functional groups to optimize binding affinity and selectivity for a target protein. cuny.edu The halogens themselves can participate in "halogen bonding," a type of non-covalent interaction that can contribute to the binding energy of a ligand to its receptor. Furthermore, one of the halogen atoms can be used as a "handle" to attach a linker, which can then be connected to a fluorescent dye, a biotin (B1667282) tag for affinity purification, or a photoreactive group for covalent labeling experiments. This modularity makes this compound a valuable platform for generating sophisticated tools for biological research. researchgate.net

Applications in Catalysis and Ligand Design for Organic Reactions

Transition metal catalysis is an indispensable tool in modern organic synthesis, and the performance of a catalyst is heavily dependent on the ligands coordinating to the metal center. Phosphines are among the most important classes of ligands, and their steric and electronic properties can be finely tuned to control catalytic activity and selectivity. nih.gov

This compound is a potential precursor for the synthesis of novel phosphine (B1218219) ligands. The C-I and C-Br bonds can be converted into C-P bonds through reactions with phosphinating agents, such as diphenylphosphine, often using a metal catalyst. semanticscholar.orgorganic-chemistry.org By selectively reacting at one or both halogen positions, one could synthesize mono- or di-phosphine ligands. The benzyl alcohol group could be retained, converted to a phosphine oxide, or modified to an ether, potentially creating a hemilabile or pincer-type ligand that can coordinate to a metal center through multiple atoms. nih.gov The specific 1,2-disubstitution pattern of the phosphine groups relative to the hydroxymethyl group could lead to unique coordination geometries and novel catalytic activities.

Emerging Research Directions and Future Prospects for 4 Bromo 3 Iodobenzyl Alcohol Chemistry

Integration with Automation and Flow Chemistry Platforms

The selective functionalization of dihalogenated compounds like 4-bromo-3-iodobenzyl alcohol often requires precise control over reaction parameters to achieve the desired regioselectivity. Automation and flow chemistry offer powerful tools to address this challenge.

Automated synthesis platforms , often referred to as "synthesis robots," can perform a large number of experiments in a short period, systematically varying reagents, catalysts, and reaction conditions. chemrxiv.orgchemistryviews.orgchemistryworld.comnih.govillinois.edu This high-throughput experimentation (HTE) is particularly advantageous for optimizing the selective cross-coupling reactions of this compound. scienceintheclassroom.orgsigmaaldrich.com For instance, an automated system could rapidly screen a library of palladium catalysts and ligands to identify the optimal conditions for the selective Suzuki-Miyaura coupling at either the iodine or bromine position. chemrxiv.orgchemistryviews.org By integrating analytical techniques like supercritical fluid chromatography (SFC) or ultra-performance liquid chromatography (UPLC), these platforms can provide real-time data on reaction outcomes, enabling rapid optimization cycles. chemrxiv.orgdomainex.co.uk

Flow chemistry , where reactions are carried out in a continuously flowing stream rather than a batch reactor, provides enhanced control over reaction parameters such as temperature, pressure, and reaction time. acs.org This precise control can be leveraged to improve the selectivity of reactions involving this compound. For example, by carefully controlling the residence time in a heated microreactor, it may be possible to favor the kinetic product of a reaction, leading to higher regioselectivity. Flow chemistry also offers advantages in terms of safety and scalability, making it an attractive approach for the industrial production of derivatives of this compound. acs.org The development of packed-bed reactors with immobilized catalysts further enhances the efficiency and sustainability of flow processes for cross-coupling reactions. acs.org

The table below illustrates a hypothetical automated optimization of a Suzuki-Miyaura reaction for the selective mono-functionalization of a dihalogenated substrate, a process directly applicable to this compound. chemrxiv.org

Table 1: Hypothetical Automated Screening for Selective Suzuki-Miyaura Coupling

Experiment Catalyst Ligand Base Solvent Temperature (°C) Yield of Mono-iodinated Product (%) Yield of Mono-brominated Product (%)
1 Pd(OAc)2 SPhos K3PO4 Dioxane 80 75 10
2 Pd2(dba)3 XPhos Cs2CO3 Toluene 100 85 5
3 Pd(PPh3)4 PPh3 K2CO3 DME 90 60 25

Development of Novel Catalytic Systems for Challenging Transformations

The development of new catalytic systems is crucial for expanding the synthetic utility of this compound. Research in this area is focused on achieving higher selectivity, broader substrate scope, and milder reaction conditions.

Palladium-catalyzed cross-coupling reactions remain a cornerstone of C-C and C-N bond formation. chemistryworld.com For dihalogenated substrates like this compound, the key challenge is achieving site-selectivity. nih.govnih.gov Future research will likely focus on the design of sophisticated ligands that can differentiate between the C-I and C-Br bonds based on subtle electronic and steric differences. nih.govnih.gov Catalyst-controlled site-selectivity, where the choice of ligand dictates the reaction site, is a particularly promising strategy. nih.govnih.gov For example, bulky N-heterocyclic carbene (NHC) ligands might favor reaction at the less sterically hindered position, while other ligands could promote oxidative addition at the more reactive C-I bond. nih.gov

Beyond traditional palladium catalysis, other transition metals such as ruthenium and copper are being explored for novel transformations. Ruthenium catalysts, for instance, can activate aryl halides for nucleophilic aromatic substitution via π-arene coordination, offering a different reactivity profile compared to palladium. acs.org Copper-catalyzed reactions are also gaining prominence for various coupling reactions.

Photocatalysis represents a rapidly growing field in organic synthesis, offering green and efficient methods for bond formation. mdpi.comnih.govmdpi.com Visible-light-induced photocatalysis can be used to activate the carbon-halogen bonds of this compound, enabling a range of transformations under mild conditions. mdpi.comnih.govmdpi.com For example, photocatalytic systems could be developed for the selective reduction of one of the halogen atoms or for the generation of aryl radicals that can participate in addition and cyclization reactions. The activation of C-X bonds can be achieved through single electron transfer (SET) processes with an excited photocatalyst. nih.gov

The following table summarizes different catalytic approaches and their potential applications in the chemistry of this compound.

Table 2: Novel Catalytic Systems and Their Applications

Catalytic System Key Features Potential Application for this compound
Palladium with advanced ligands High efficiency and selectivity in cross-coupling. nih.gov Site-selective Suzuki, Sonogashira, and Buchwald-Hartwig reactions.
Ruthenium catalysts Unique reactivity via π-arene coordination. acs.org Novel C-N and C-O bond formations.
Copper catalysts Cost-effective and versatile for various couplings. Ullmann-type couplings and other C-X bond functionalizations.

Design and Synthesis of Advanced Functional Materials Incorporating this compound Derivatives

The ability to selectively functionalize this compound at two distinct positions makes it an excellent candidate for the synthesis of advanced functional materials with tailored properties.

Functional polymers with precisely defined architectures can be synthesized using derivatives of this compound as monomers or cross-linkers. nih.govnih.govresearchgate.netresearchgate.netrsc.org For example, poly(benzyl ether) dendrimers or other branched polymers could be constructed through sequential, site-selective polymerization reactions. researchgate.net The resulting polymers could find applications in areas such as drug delivery, where the defined structure allows for precise control over drug loading and release, or as photoresists in microelectronics. nih.govnih.gov

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions and organic linkers. ul.ienih.govnih.govrsc.orgrsc.org By using a dicarboxylate derivative of this compound as a linker, it is possible to synthesize MOFs with tunable pore sizes and chemical environments. ul.ienih.govnih.gov The remaining halogen atoms on the linker could then be further functionalized post-synthetically, allowing for the introduction of specific binding sites for sensing applications. nih.govnih.gov For example, such MOFs could be designed to selectively detect metal ions, nitroaromatics, or other environmental pollutants through luminescence quenching or enhancement. rsc.orgrsc.org

Luminescent materials are another promising area of application. By incorporating this compound derivatives into larger π-conjugated systems, it is possible to create molecules with interesting photophysical properties. These materials could be used in organic light-emitting diodes (OLEDs), chemical sensors, or biological imaging probes. ul.ie

Machine Learning and Artificial Intelligence Applications in Reaction Discovery and Optimization

Machine learning (ML) and artificial intelligence (AI) are revolutionizing how chemical reactions are discovered and optimized. chemistryviews.orgnih.govnih.govprinceton.eduresearchgate.nethelsinki.finii.ac.jpchemrxiv.orgrsc.org These computational tools can analyze vast datasets of chemical reactions to identify patterns and predict the outcomes of new transformations.

For a molecule like this compound, ML models can be trained to predict the regioselectivity of cross-coupling reactions with high accuracy. researchgate.netaalto.firsc.org By inputting the structures of the reactants, catalyst, and ligand, the model can predict which of the two halogen atoms is more likely to react. aalto.firsc.org This predictive power can significantly reduce the amount of trial-and-error experimentation required to find the optimal reaction conditions. nih.govprinceton.edu For example, a random forest or neural network model could be trained on a dataset of Suzuki-Miyaura reactions of dihalogenated arenes to predict the major product under a given set of conditions. nih.govrsc.org

The table below outlines how different ML and AI techniques can be applied to the chemistry of this compound.

Table 3: Applications of Machine Learning and AI in this compound Chemistry

ML/AI Technique Application Expected Outcome
Random Forest / Neural Networks Prediction of reaction yield and regioselectivity. nih.govrsc.org Accurate prediction of the major product in cross-coupling reactions.
Bayesian Optimization Autonomous reaction optimization. helsinki.fi Rapid identification of optimal reaction conditions with minimal experiments.
Message Passing Neural Networks (MPNN) Prediction of regioselectivity in cross-coupling. rsc.org High-accuracy prediction based on the molecular graph structure.

Multidisciplinary Research at the Interface of Organic Chemistry and Other Sciences

The versatility of this compound and its derivatives makes it a valuable tool for multidisciplinary research at the interface of organic chemistry, materials science, and biology.

In materials science , as discussed previously, derivatives of this compound can be used to create novel polymers and MOFs with tailored properties. nih.govnih.gov The collaboration between organic chemists and materials scientists is essential for the design, synthesis, and characterization of these advanced materials.

In medicinal chemistry and chemical biology , the 4-bromo-3-iodobenzyl scaffold can be incorporated into biologically active molecules. The two halogen atoms provide handles for the introduction of various functional groups, allowing for the systematic exploration of structure-activity relationships. nih.gov For example, derivatives could be synthesized and screened for their activity as enzyme inhibitors or receptor antagonists. nih.gov Furthermore, the introduction of iodine allows for the potential development of radiolabeled compounds for use in biomedical imaging techniques such as single-photon emission computed tomography (SPECT) or as contrast agents in X-ray imaging. nih.gov The development of chemosensors and biological probes is another exciting area. By attaching a fluorophore to the this compound core and a receptor for a specific analyte, it is possible to design sensors that signal the presence of the analyte through a change in fluorescence. ul.ie

The interface with nanotechnology offers further opportunities. Derivatives of this compound could be used to functionalize the surface of nanoparticles, imparting specific properties such as targeting capabilities for drug delivery or catalytic activity. The synergy between organic synthesis and these other scientific disciplines will undoubtedly lead to new and unexpected discoveries based on the chemistry of this compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-bromo-3-iodobenzyl alcohol, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via sequential halogenation of benzyl alcohol derivatives. For example, bromination followed by iodination using agents like N-bromosuccinimide (NBS) and iodine monochloride (ICl) under controlled temperatures (0–5°C) to minimize side reactions. Purity (>97%) is achievable via column chromatography with hexane/ethyl acetate gradients .
  • Key Variables : Temperature control is critical to avoid over-halogenation. Solvent polarity and stoichiometric ratios of halogenating agents must be optimized to favor regioselectivity at the 3- and 4-positions .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :

  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>97% threshold) .
  • NMR : 1^1H and 13^13C NMR spectra confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm for bromo/iodo substituents) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (312.93 g/mol) and isotopic patterns for Br/I .

Q. What are the stability considerations for storing this compound?

  • Methodological Answer : Store at 0–6°C in amber vials under inert gas (argon/nitrogen) to prevent degradation via light-induced C-I bond cleavage or oxidation. Stability tests show <5% decomposition over 6 months under these conditions .

Advanced Research Questions

Q. How do steric and electronic effects of bromo/iodo substituents influence reactivity in cross-coupling reactions?

  • Methodological Answer : The iodine atom acts as a superior leaving group in Suzuki-Miyaura couplings due to its lower bond dissociation energy (C-I: 209 kJ/mol vs. C-Br: 285 kJ/mol). Bromine stabilizes intermediates via resonance effects, enabling sequential functionalization. Computational DFT studies (e.g., B3LYP/6-31G*) predict regioselectivity in Pd-catalyzed reactions .
  • Data Contradiction : Some studies report competitive C-Br activation in the presence of bulky ligands (e.g., SPhos), requiring careful catalyst selection .

Q. What strategies mitigate competing side reactions during derivatization of this compound?

  • Methodological Answer :

  • Protection-Deprotection : Use tert-butyldimethylsilyl (TBS) groups to protect the alcohol moiety before halogenation, reducing oxidation byproducts .
  • Kinetic Control : Employ low-temperature (−78°C) lithiation to favor meta-directing effects of iodine over bromine in electrophilic substitutions .

Q. How can researchers analyze trace impurities or degradation products in this compound batches?

  • Methodological Answer :

  • GC-MS : Detect volatile impurities (e.g., dehalogenated byproducts like benzyl alcohol) with DB-5MS columns and electron ionization .
  • ICP-OES : Quantify residual heavy metals (e.g., Pd from catalysis) to <1 ppm, ensuring compatibility with biological assays .

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